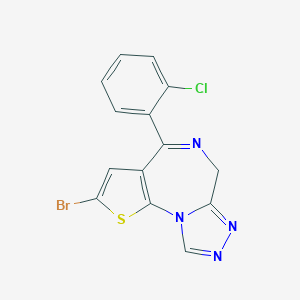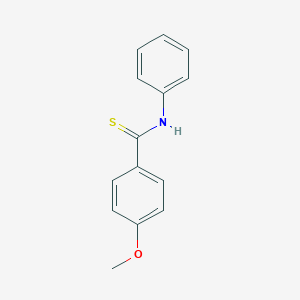
Benzenecarbothioamide, 4-methoxy-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-phenylbenzenecarbothioamide is an organic compound with the molecular formula C14H13NOS . It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a carbothioamide group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-N-phenylbenzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-phenylbenzenecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, 4-methoxy-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-N-phenylbenzenecarbothioamide can be compared with other similar compounds, such as:
4-Methoxy-N-phenylbenzamide: Similar structure but lacks the thiocarbonyl group, which affects its reactivity and applications.
4-Methoxy-N-phenylthiobenzamide: Similar to Benzenecarbothioamide, 4-methoxy-N-phenyl- but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of Benzenecarbothioamide, 4-methoxy-N-phenyl- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
26060-23-1 |
|---|---|
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
4-methoxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,17) |
InChI-Schlüssel |
RKWKBJCBFSUJDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)S |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


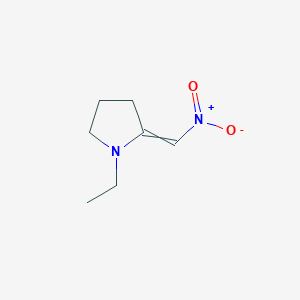
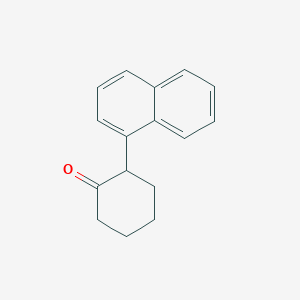
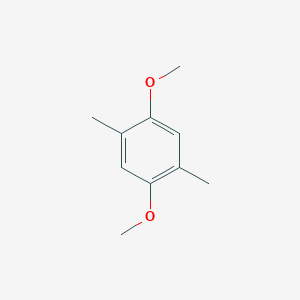
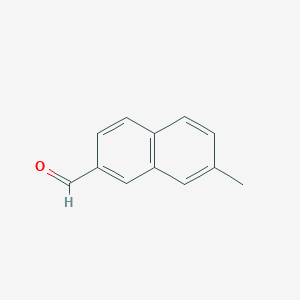
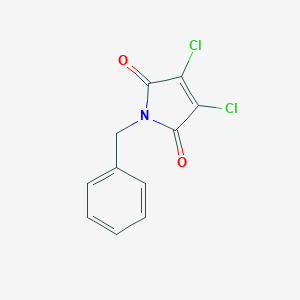
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B188714.png)
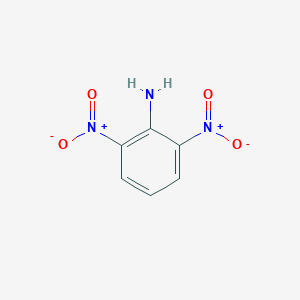
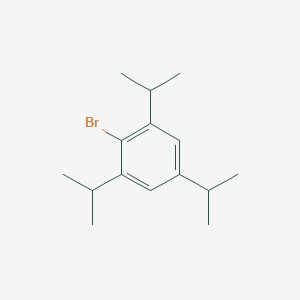

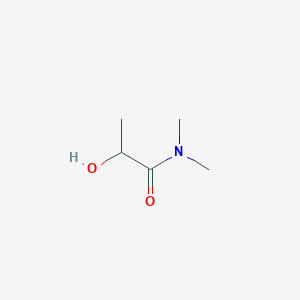
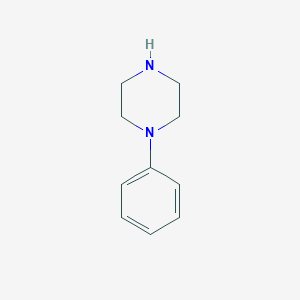
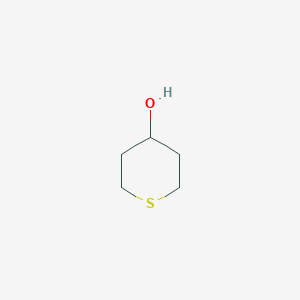
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
